molecular formula C31H30O13 B1251179 Taiwankadsurin A

Taiwankadsurin A

Katalognummer: B1251179
Molekulargewicht: 610.6 g/mol
InChI-Schlüssel: NDPAAFXCQBLVTE-NXPKVWNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taiwankadsurin A is a neolignan compound isolated from plants of the Kadsura genus, notably Kadsura philippinensis . Structurally, it belongs to the dibenzocyclooctadiene (DBCOD) lignan family, characterized by a fused tetrahydrofuran ring system and a bicyclic core that confers unique stereochemical and electronic properties. The compound was first identified alongside Taiwankadsurin B, D, and E through phytochemical analysis of Kadsura species, which are traditionally used in Asian medicine for their anti-inflammatory and hepatoprotective properties .

Recent synthetic efforts have elucidated its biosynthetic pathway. Taiwankadsurin A and B are derived from heteroclitin J via ozonolysis of the C2–C3 double bond, followed by spontaneous cyclization to form a hemiketal intermediate. This process achieves a 70% total yield with a diastereomeric ratio (d.r.) of 9:1, demonstrating efficient synthetic accessibility compared to traditional isolation methods .

Eigenschaften

Molekularformel

C31H30O13

Molekulargewicht

610.6 g/mol

IUPAC-Name

methyl (1S,12R,13S,14S,16R,17Z,18S)-12-acetyloxy-18-benzoyloxy-16-hydroxy-17-(2-methoxy-2-oxoethylidene)-13,14-dimethyl-3,6,8,15-tetraoxapentacyclo[12.2.2.11,4.05,9.011,19]nonadeca-4(19),5(9),10-triene-16-carboxylate

InChI

InChI=1S/C31H30O13/c1-15-23(42-16(2)32)18-11-20-24(41-14-40-20)25-22(18)30(13-39-25)19(12-21(33)37-4)26(43-27(34)17-9-7-6-8-10-17)29(15,3)44-31(30,36)28(35)38-5/h6-12,15,23,26,36H,13-14H2,1-5H3/b19-12+/t15-,23+,26-,29-,30-,31-/m0/s1

InChI-Schlüssel

NDPAAFXCQBLVTE-NXPKVWNUSA-N

Isomerische SMILES

C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)/C(=C/C(=O)OC)/[C@@H]([C@]1(O[C@]5(C(=O)OC)O)C)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C

Kanonische SMILES

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)OC)C(C1(OC5(C(=O)OC)O)C)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C

Synonyme

taiwankadsurin A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Taiwankadsurin A shares a DBCOD scaffold with related lignans such as kadsuphilin N , kadsulignan E , and heteroclitin J . However, key distinctions arise in substituent groups and oxidation patterns:

  • Kadsuphilin N : Contains a hydroxyl group at C-9 and a methylenedioxy moiety, enhancing its solubility in polar solvents.
  • Kadsulignan E : Features a rare 7,8-epoxide ring, which may influence its bioactivity in oxidative stress pathways.
  • Heteroclitin J : Serves as a biosynthetic precursor to Taiwankadsurin A/B, retaining a conjugated diene system that is critical for downstream transformations.

Pharmacological Potential

While Taiwankadsurin A’s bioactivity remains understudied, related DBCOD lignans exhibit diverse effects:

  • Kadsuphilin N : Demonstrates anti-HIV activity via inhibition of reverse transcriptase (EC₅₀ = 2.1 μM) .
  • Kadsulignan E : Shows neuroprotective effects in models of Parkinson’s disease by reducing ROS levels by 40% at 10 μM .
  • Heteroclitin J : Exhibits cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 8.7 μM) .

Comparative studies are needed to evaluate Taiwankadsurin A’s efficacy in these domains.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and structurally characterizing Taiwankadsurin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., column chromatography, HPLC) to purify the compound from Kadsura philippinensis extracts. Structural elucidation employs spectroscopic methods such as NMR (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Ensure reproducibility by cross-validating spectral data with literature and reporting solvent systems, retention times, and purity metrics (e.g., ≥95% by HPLC) .

Q. How should preliminary bioactivity studies of Taiwankadsurin A be designed to ensure scientific rigor?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate positive and negative controls. Include dose-response curves (e.g., IC₅₀ values) and replicate experiments (n ≥ 3) to assess variability. Validate findings using orthogonal assays (e.g., Western blot for protein targets) and report statistical significance (p-values, confidence intervals). Reference prior studies to contextualize activity thresholds .

Advanced Research Questions

Q. What synthetic strategies can improve the yield and diastereoselectivity of Taiwankadsurin A?

  • Methodological Answer : Optimize photoredox-catalyzed reactions (e.g., solvent choice, catalyst loading) to construct the polycyclic core. For diastereoselective cyclization, explore Lewis acid additives or chiral auxiliaries. Post-ozonolysis steps (e.g., intermediates 40 → 9a/9b) may benefit from temperature-controlled semi-synthesis to enhance the 9:1 d.r. ratio reported in prior work. Mechanistic studies (e.g., DFT calculations) could identify transition states influencing selectivity .

Q. How can researchers address contradictions in reported bioactivity data for Taiwankadsurin A across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions (e.g., ATCC cell lines, uniform compound purity). Use cheminformatics tools to verify compound integrity (e.g., batch-to-batch NMR consistency) and rule out degradation artifacts. Transparently report negative results to mitigate publication bias .

Q. What experimental approaches are suitable for investigating the unresolved biosynthesis pathway of Taiwankadsurin A?

  • Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracing) with metabolomic profiling of Kadsura philippinensis to track precursor incorporation. Heterologous expression of candidate biosynthetic genes in model organisms (e.g., Saccharomyces cerevisiae) can test pathway hypotheses. Comparative genomics of related Schisandraceae species may reveal conserved enzymatic clusters .

Q. How should researchers validate computational docking predictions of Taiwankadsurin A’s molecular targets?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities. Mutagenesis studies (e.g., alanine scanning of predicted binding pockets) can confirm critical residues. Cross-validate with in vivo models (e.g., gene knockdown in zebrafish) to assess functional relevance .

Data Integrity and Reproducibility

Q. What steps ensure the validity of Taiwankadsurin A’s pharmacological data in peer-reviewed submissions?

  • Methodological Answer : Deposit raw data (e.g., NMR spectra, assay plate reads) in public repositories (e.g., Zenodo, Figshare). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide detailed protocols (e.g., SOPs for cell culture maintenance). Use plagiarism-check software to ensure proper attribution of prior synthetic routes or bioactivity data .

Q. How can researchers mitigate batch variability in Taiwankadsurin A samples during long-term studies?

  • Methodological Answer : Implement quality control (QC) protocols, including periodic NMR/HPLC analysis and stability testing (e.g., accelerated degradation under heat/light). Use cryopreservation for cell lines and standardize compound storage conditions (e.g., −80°C under argon). Report batch-specific data in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.